1-Benzyl-4-(2-chloroethyl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Organic Synthesis
Piperidine and its derivatives are among the most important synthetic fragments for the design and construction of drugs, appearing in a vast number of pharmaceuticals and naturally occurring alkaloids. orgsyn.orgebi.ac.uk Their prevalence stems from their ability to serve as versatile scaffolds that can be readily modified to explore structure-activity relationships (SARs), which is crucial for optimizing the therapeutic profiles of potential drug candidates.
The utility of the piperidine core is broad, finding applications in the synthesis of:
Pharmaceuticals : Derivatives are integral to analgesics, antipsychotics, antihistamines, and anti-Alzheimer's agents. wikipedia.org
Agrochemicals : The piperidine structure is also found in various pesticides and insecticides.
Research Tools : They serve as fundamental reagents and intermediates in a multitude of organic reactions. researchgate.net
The nitrogen atom within the piperidine ring imparts basic properties, making it an effective nucleophile and a key reactive site for building more complex molecular architectures. researchgate.net
Historical Context of Benzylpiperidine Architectures as Synthetic Intermediates
The use of the benzyl (B1604629) group, particularly as a protecting group for the nitrogen atom in piperidines and other amines, has a long-standing history in organic synthesis. wikipedia.orgorganic-chemistry.org Its relative stability under various reaction conditions, coupled with the ability to be removed under specific reductive conditions (hydrogenolysis), made it an ideal tool for synthetic chemists. organic-chemistry.org This strategy allows for chemical modifications at other positions of the piperidine ring without unintended reactions at the nitrogen atom.
Historically, N-benzylpiperidine derivatives have served as key starting materials or intermediates in the synthesis of significant pharmaceutical compounds. A prominent example is the use of N-benzyl-4-piperidone as a foundational intermediate in the synthesis of a wide range of therapeutics, including:
Donepezil : A reversible acetylcholinesterase inhibitor used in the management of Alzheimer's disease. wikipedia.org
Fentanyl Analogues : Such as alfentanil and sufentanil, which are potent synthetic opioids used in anesthesia. wikipedia.org
Pimozide : An antipsychotic medication. wikipedia.org
The strategic use of the N-benzylpiperidine framework allows for the construction of the core piperidine structure, which can then be debenzylated and further functionalized to produce the final active pharmaceutical ingredient.
Overview of 1-Benzyl-4-(2-chloroethyl)piperidine's Position within Complex Chemical Syntheses
This compound holds a strategic position as a valuable synthetic intermediate, primarily due to the reactive chloroethyl group at the 4-position of the piperidine ring. This functional group serves as an electrophilic handle, allowing for facile conversion into other essential functionalities through nucleophilic substitution reactions.
The most significant role of this compound is as a direct precursor to 1-benzyl-4-(2-aminoethyl)piperidine . The transformation of an alkyl chloride to a primary amine is a fundamental and well-established process in organic synthesis. nrochemistry.commasterorganicchemistry.com A classic and widely used method to achieve this is the Gabriel synthesis , which involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. thermofisher.comnrochemistry.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Once formed, 1-benzyl-4-(2-aminoethyl)piperidine becomes the key building block for a range of highly potent and therapeutically relevant molecules. Notably, it is a crucial component in the synthesis of advanced acetylcholinesterase (AChE) inhibitors, which are investigated for the treatment of Alzheimer's disease. nih.govasianpubs.org Research has shown that derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine are among the most potent inhibitors of acetylcholinesterase discovered. ebi.ac.uknih.gov
The synthetic pathway typically involves:
Synthesis of the Intermediate : Preparation of this compound.
Conversion to the Amine : Nucleophilic substitution of the chloride to form 1-benzyl-4-(2-aminoethyl)piperidine or a protected version thereof (e.g., via the Gabriel synthesis). nrochemistry.commasterorganicchemistry.com
Elaboration : Acylation or other modifications of the newly introduced amino group to build the final, complex target molecule. nih.govnih.gov
For example, the synthesis of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine, an extremely potent AChE inhibitor, originates from the core structure provided by the aminoethylpiperidine intermediate. ebi.ac.uknih.gov Thus, this compound is not an end product itself but a critical upstream intermediate that enables the efficient construction of more complex and pharmacologically active compounds.
Structure
3D Structure
Properties
Molecular Formula |
C14H20ClN |
|---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1-benzyl-4-(2-chloroethyl)piperidine |
InChI |
InChI=1S/C14H20ClN/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
InChI Key |
KLYPRJAKNAZRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Benzyl 4 2 Chloroethyl Piperidine
Retrosynthetic Analysis of the 1-Benzyl-4-(2-chloroethyl)piperidine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the analysis reveals several logical disconnections corresponding to reliable chemical reactions amazonaws.com.
C-N Bond Disconnection (Benzyl Group): The bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group can be disconnected. This suggests a synthesis route involving the N-alkylation of a 4-(2-chloroethyl)piperidine (B3045845) precursor with a benzyl halide. The benzyl group often serves as a protecting group for the secondary amine, which can be removed later via hydrogenolysis if needed orgsyn.org.
C-C Bond Disconnection (Side Chain): The bond connecting the 2-chloroethyl side chain to the piperidine ring at the 4-position is a key disconnection point. This points towards synthetic strategies that utilize a 1-benzylpiperidine (B1218667) core with a functional group at the C4 position (like a ketone or ester) that can be elaborated into the desired side chain. This approach often starts with 1-Benzyl-4-piperidone.
Piperidine Ring Disconnection: The piperidine ring itself can be disconnected in several ways. A common strategy involves breaking two C-N bonds, leading back to a 1,5-dicarbonyl compound and benzylamine. This suggests a double reductive amination approach for ring formation chim.itresearchgate.net. Alternatively, breaking one C-C and one C-N bond can lead to acyclic amino-ester precursors suitable for intramolecular cyclization methods like the Dieckmann condensation organicreactions.orgucl.ac.uk.
This analysis highlights three primary building blocks for the synthesis: benzylamine, a five-carbon chain with functional groups at both ends (for ring formation), and a two-carbon unit that will become the 2-chloroethyl moiety.
Approaches to the Piperidine Ring Formation
The construction of the N-benzylated piperidine core is a central aspect of the synthesis. Various methods have been developed for forming the six-membered nitrogen-containing heterocycle.
A multitude of cyclization reactions are employed for the synthesis of the piperidine skeleton organic-chemistry.org. These intramolecular reactions are designed to form the heterocyclic ring from a linear precursor. Common strategies include:
Intramolecular Amination: This involves the cyclization of a linear amino-aldehyde or a molecule containing a leaving group at one end and an amine at the other nih.gov.
Radical Cyclization: Radical-mediated reactions can be used to form the piperidine ring, often starting from unsaturated amines nih.govbeilstein-journals.org.
Aza-Diels-Alder Reaction: A [4+2] cycloaddition reaction involving an azadiene and a dienophile can construct the tetrahydropyridine ring, which can then be reduced to a piperidine.
These methods offer versatility in introducing substituents onto the piperidine ring during its formation.
One of the most direct and widely used approaches begins with 1-Benzyl-4-piperidone caymanchem.comsigmaaldrich.com. This compound is a commercially available and versatile intermediate for synthesizing a wide range of 4-substituted piperidines dea.govdtic.milresearchgate.netguidechem.com. The carbonyl group at the 4-position is a reactive handle for introducing the 2-chloroethyl side chain through various transformations.
A plausible synthetic sequence starting from this precursor is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate Product |
| 1 | Wittig or Horner-Wadsworth-Emmons Reaction | Ph₃P⁺CH₂CO₂Et Br⁻, Base | 1-Benzyl-4-(ethoxycarbonylmethylidene)piperidine |
| 2 | Catalytic Hydrogenation | H₂, Pd/C | 1-Benzyl-4-(ethoxycarbonylmethyl)piperidine |
| 3 | Reduction of Ester | LiAlH₄, THF | 1-Benzyl-4-(2-hydroxyethyl)piperidine |
| 4 | Chlorination | SOCl₂, Pyridine | This compound |
This pathway leverages well-established reactions to build the side chain step-by-step from the ketone functional group.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for creating five- and six-membered rings organicreactions.orgyoutube.com. To synthesize a 1-benzyl-4-piperidone precursor via this route, one would typically start with an acyclic amino-diester ucl.ac.ukcore.ac.uk.
The general process is as follows:
Formation of the Amino-diester: Benzylamine is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) via a double Michael addition to form a diethyl N-benzyl-3,3'-iminodipropionate.
Dieckmann Cyclization: The resulting diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a six-membered ring dtic.mil.
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically under acidic conditions, to yield 1-Benzyl-4-piperidone dtic.mil.
This product can then be further functionalized as described in section 2.2.2.
Reductive amination is a highly efficient method for forming amines from carbonyl compounds. The double reductive amination of a 1,5-dicarbonyl compound with a primary amine is a direct "one-pot" strategy for constructing the piperidine ring chim.itresearchgate.netresearchgate.net.
In the context of synthesizing the 1-benzylpiperidine scaffold, the reaction would involve:
Substrates: A suitable 1,5-dialdehyde or diketone and benzylamine.
Reaction: The amine first condenses with one carbonyl group to form an imine, followed by intramolecular condensation with the second carbonyl group to form a cyclic iminium ion.
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture to reduce the cyclic iminium ion in situ to the final piperidine ring chim.it.
This approach is valued for its efficiency and ability to generate the heterocyclic core in a single, streamlined step researchgate.netbeilstein-journals.orgnih.gov.
Installation and Transformation of the 2-Chloroethyl Moiety
The final stage of the synthesis involves the introduction of the 2-chloroethyl group at the 4-position of the 1-benzylpiperidine ring. The most common and direct precursor for this transformation is the corresponding alcohol, 1-Benzyl-4-(2-hydroxyethyl)piperidine.
The conversion of the primary alcohol to the alkyl chloride is a standard organic transformation. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being one of the most common and effective.
| Reagent | Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine or triethylamine to neutralize the HCl byproduct. | SO₂ (gas), HCl | A very common and effective method for converting primary alcohols to alkyl chlorides google.com. |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Effective, but can sometimes lead to rearrangements. | |
| Cyanuric Chloride | Mild conditions | Useful for sensitive substrates. | |
| Appel Reaction | CCl₄, PPh₃ | Ph₃P=O, CHCl₃ | Works under mild, neutral conditions. |
The reaction with thionyl chloride is typically preferred for its high yield and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The resulting this compound is often isolated as its hydrochloride salt for improved stability and ease of handling jubilantingrevia.comganeshremedies.com.
Conversion of Hydroxyethyl Precursors to Chloroethyl Derivatives
A primary and efficient route to this compound involves the chemical modification of its hydroxyethyl precursor, 1-Benzyl-4-(2-hydroxyethyl)piperidine. This transformation is a classic example of nucleophilic substitution, where the hydroxyl group (-OH) is converted into a better leaving group, which is subsequently displaced by a chloride ion.
The most common method for this conversion is the reaction of the alcohol with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose due to its efficacy and the convenient removal of byproducts. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.
When 1-Benzyl-4-(2-hydroxyethyl)piperidine is treated with thionyl chloride, the reaction selectively targets the primary alcohol group, leaving the tertiary amine intact (though it will be protonated by the generated HCl). The reaction is typically performed in an inert solvent, and temperature control may be used to manage reactivity and minimize side reactions. A patent for a related synthesis describes adding a toluene solution of an N,N-bis(2-hydroxyethyl)benzylamine to thionyl chloride while maintaining the temperature between 65-75°C google.com.
Halogenation Reactions for Chloroethyl Group Introduction
The introduction of the chloroethyl group via halogenation directly builds upon the principles discussed in the conversion of hydroxyethyl precursors. Thionyl chloride stands out as the reagent of choice for converting primary alcohols to their corresponding alkyl chlorides google.com.
Alternative halogenating agents include phosphorus halides such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), or even concentrated hydrochloric acid under specific conditions. However, thionyl chloride is often preferred for its operational simplicity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the work-up procedure google.com.
A key consideration in these reactions is chemoselectivity. The piperidine nitrogen is basic and can react with the acidic halogenating agents or the HCl byproduct. This typically results in the formation of the hydrochloride salt of the product, from which the free base can be liberated by treatment with an aqueous base. A patent describing the synthesis of 2-piperidinoethylchloride hydrochloride details a one-step process where piperidine is first reacted with ethylene (B1197577) chlorohydrin, and the resulting hydroxyethyl intermediate is directly chlorinated with thionyl chloride in toluene google.com. This highlights the compatibility of the chlorination reaction with the piperidine ring, which forms a hydrochloride salt during the process google.com.
The table below summarizes common chlorinating agents used for converting alcohols to alkyl chlorides.
| Reagent | Formula | Byproducts | Typical Conditions |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Inert solvent (e.g., Toluene, DCM), often with gentle heating |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Neat or in a chlorinated solvent |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Inert solvent, often at room temperature or below |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | With a catalyst like DMF (Vilsmeier-Haack reaction) |
N-Alkylation Strategies for Benzyl Group Incorporation
An alternative synthetic strategy involves the incorporation of the benzyl group onto a pre-existing 4-(2-chloroethyl)piperidine core. This N-alkylation is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon of a benzyl halide, typically benzyl chloride or benzyl bromide.
This reaction requires a base to neutralize the hydrogen halide (e.g., HCl) that is formed, driving the reaction to completion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) chemicalforums.com.
Solvents can range from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile, dimethylformamide (DMF)) researchgate.net. The reaction conditions are often tailored to the specific substrate. For instance, one common procedure involves stirring the piperidine derivative with benzyl chloride and K₂CO₃ in a solvent like ethanol or acetonitrile, sometimes with microwave activation to reduce reaction times chemicalforums.com.
A significant challenge in N-alkylation is preventing over-alkylation, which leads to the formation of a quaternary ammonium salt researchgate.net. This can be controlled by carefully managing the stoichiometry (avoiding a large excess of the benzyl halide) and by the slow addition of the alkylating agent researchgate.net. Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can also be employed to facilitate the reaction between reactants in different phases (e.g., a solid base in an organic solvent), which can improve yields and reaction rates nih.gov.
| Base | Solvent | Temperature | Key Features |
| K₂CO₃ | Acetonitrile, Ethanol, DMF | Room Temp. to Reflux | Common, inexpensive, and effective heterogeneous base chemicalforums.comresearchgate.net. |
| NaH | DMF, THF | 0°C to Room Temp. | Strong base, deprotonates the amine first; requires anhydrous conditions researchgate.net. |
| DIPEA | Dichloromethane (DCM) | Room Temp. | Non-nucleophilic organic base, avoids competing reactions chemicalforums.com. |
| Et₃N | Dichloromethane (DCM) | Room Temp. | Common organic base, acts as an acid scavenger. |
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity in Laboratory Scale
Two principal synthetic routes to this compound can be compared:
Route A: N-benzylation of 4-(2-chloroethyl)piperidine.
Route B: Chlorination of 1-Benzyl-4-(2-hydroxyethyl)piperidine.
Route A begins with the N-alkylation of the piperidine ring. Its main advantage is that the sensitive chlorination step is performed on a simpler molecule without the benzyl group. However, the key challenge is controlling the selectivity of the N-alkylation. The secondary amine of 4-(2-chloroethyl)piperidine can react with a second molecule of benzyl chloride to form a quaternary ammonium salt, an undesired byproduct that can complicate purification researchgate.net. The starting material, 4-(2-chloroethyl)piperidine, is also a reactive intermediate.
Route B involves first synthesizing 1-Benzyl-4-(2-hydroxyethyl)piperidine, often from a precursor like 1-benzyl-4-piperidone, followed by chlorination of the hydroxyl group. This route avoids the issue of N-alkylation selectivity, as the nitrogen is already protected with the benzyl group. The subsequent chlorination with reagents like thionyl chloride is generally a high-yielding and clean reaction, though care must be taken to control the reaction conditions to prevent potential side reactions related to the reagent itself google.comresearchgate.net. The starting material for this route, 1-benzyl-4-(2-hydroxyethyl)piperidine, is readily accessible.
In a laboratory setting, Route B is often preferred for its higher selectivity and more straightforward purification . It circumvents the primary challenge of Route A, which is the potential for over-alkylation at the nitrogen atom. The final chlorination step in Route B is typically efficient, and the product is often isolated as the hydrochloride salt, which can facilitate purification by crystallization.
Impurity Profiling and Purification Methodologies in Synthesis
The impurity profile of this compound is intrinsically linked to the synthetic route chosen.
If Route A (N-alkylation) is used, the most significant potential impurities include:
Unreacted 4-(2-chloroethyl)piperidine: The starting material may remain if the reaction does not go to completion.
1,1-Dibenzyl-4-(2-chloroethyl)piperidinium chloride: This is the quaternary ammonium salt formed from over-alkylation of the piperidine nitrogen researchgate.net. Its formation is promoted by an excess of benzyl chloride or unsuitable reaction conditions.
Dibenzyl ether: Can be formed from the reaction of benzyl alcohol (a common impurity in benzyl chloride) or by hydrolysis of benzyl chloride followed by condensation.
If Route B (chlorination of the alcohol) is used, potential impurities include:
Unreacted 1-Benzyl-4-(2-hydroxyethyl)piperidine: Incomplete chlorination will leave the starting alcohol in the final product mixture.
Bis(1-benzyl-4-piperidylethyl) sulfite: When using thionyl chloride, the formation of a sulfite ester is a possible side reaction, particularly if conditions are not carefully controlled researchgate.net.
Elimination products: Under certain conditions, elimination to form a vinylpiperidine derivative could occur, although this is less common for primary chlorides.
Purification Methodologies: Purification of the final compound, this compound, is commonly achieved by leveraging its basic nature.
Extraction: After the reaction, a standard work-up involves neutralizing the reaction mixture with an aqueous base (e.g., NaOH, Na₂CO₃) to deprotonate the piperidine nitrogen and form the free base. The organic product can then be extracted into an immiscible organic solvent like dichloromethane or ethyl acetate. This process removes water-soluble impurities and inorganic salts.
Crystallization: The most effective method for obtaining high-purity material is often the formation and crystallization of a salt. By treating the purified free base (dissolved in a suitable solvent like ether or isopropanol) with hydrochloric acid (often as a solution in ethanol or ether), the hydrochloride salt precipitates orgsyn.org. This crystalline solid can then be isolated by filtration and washed with a cold solvent to remove soluble impurities.
Chromatography: If impurities are difficult to remove by crystallization, column chromatography on silica gel can be employed to separate the desired product from byproducts based on polarity.
Chemical Transformations and Derivatization Reactions of 1 Benzyl 4 2 Chloroethyl Piperidine
Nucleophilic Substitution Reactions Involving the Chloroethyl Group
The primary mode of reactivity for 1-Benzyl-4-(2-chloroethyl)piperidine is the nucleophilic substitution at the terminal carbon of the chloroethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reaction is fundamental to the construction of more complex molecules. For instance, the chlorine atom can be substituted by various nucleophiles to create new carbon-heteroatom or carbon-carbon bonds. Common reagents used for these substitution reactions include sodium hydroxide (B78521) or potassium carbonate.
Applications in the Synthesis of Substituted Piperidine (B6355638) Analogues
The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals. This compound serves as a key intermediate in the synthesis of diverse substituted piperidine analogues. ajchem-a.com
The electrophilic nature of the chloroethyl group allows for the straightforward formation of amine, ether, and thioether linkages.
Amine Linkages: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted derivatives. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov
Ether Linkages: Alkoxides or phenoxides can displace the chloride to form ether linkages. An example is the synthesis of 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, a potent and selective dopamine (B1211576) reuptake inhibitor. wikipedia.org
Thioether Linkages: Thiolates react similarly to yield thioethers, introducing sulfur-containing functionalities into the piperidine structure.
These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired product.
| Nucleophile | Linkage Formed | Example Product Class |
| Amines (R-NH2, R2NH) | Amine | N-Substituted aminoethylpiperidines |
| Alcohols/Phenols (R-OH) | Ether | Alkoxy/Aryloxyethylpiperidines |
| Thiols (R-SH) | Thioether | Alkyl/Arylthioethylpiperidines |
This compound and its derivatives are valuable precursors for the construction of spirocyclic systems, where two rings share a single atom. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations. The synthesis of spiro heterocycles bearing a piperidine moiety has been explored for potential antileishmanial activity. nih.gov For instance, condensation reactions involving piperidine derivatives can lead to the formation of spiro structures. smolecule.com The synthesis of dihydrospiro[quinoline-2,4'-piperidines] has been achieved through a two-step route starting from 4-piperidone (B1582916) imines. researchgate.net
While less common, intramolecular reactions involving the chloroethyl group and another functional group on the piperidine ring or the N-benzyl group can lead to the formation of bridged or polycyclic derivatives. These reactions often require specific geometric arrangements of the reacting groups to facilitate cyclization.
Modifications at the N-Benzyl Moiety
The N-benzyl group in this compound serves a dual purpose. It can act as a protecting group for the piperidine nitrogen and can also be a point of modification.
A common and crucial transformation is debenzylation , which removes the benzyl (B1604629) group to yield the secondary amine, 4-(2-chloroethyl)piperidine (B3045845). This reaction is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. The resulting secondary amine is a versatile intermediate for further functionalization, allowing for the introduction of a wide array of substituents at the nitrogen atom. For example, this strategy is employed in the synthesis of fentanyl analogs. google.com
Beyond complete removal, the aromatic ring of the N-benzyl group can undergo various electrophilic substitution reactions, allowing for the introduction of functional groups that can modulate the properties of the molecule.
Functionalization of the Piperidine Ring (excluding the N-benzyl and 4-positions already covered)
Direct functionalization of other positions on the piperidine ring of this compound is challenging due to the generally unreactive nature of the C-H bonds. However, synthetic strategies can be designed to introduce functionality at these positions prior to the formation of the chloroethyl group. For instance, starting with a pre-functionalized piperidone allows for the synthesis of derivatives with substituents at various positions on the piperidine ring.
Chemo- and Regioselectivity in Derivatization Processes
The derivatization of this compound offers multiple avenues for chemical modification, owing to the presence of several reactive sites within its structure. These include the tertiary amine of the piperidine ring, the alkyl chloride of the ethyl side chain, and the aromatic benzyl group. The chemo- and regioselectivity of derivatization reactions are paramount in synthesizing specific target molecules, and these are largely dictated by the nature of the reagents and the reaction conditions employed.
The primary reactive centers for derivatization are the nucleophilic piperidine nitrogen and the electrophilic carbon of the chloroethyl group. The benzyl group can also undergo electrophilic substitution on the aromatic ring, although this is less commonly exploited in the context of this scaffold's typical applications.
In practice, the majority of reported derivatizations of this compound and its analogs chemoselectively target the chloroethyl side chain. This is achieved through nucleophilic substitution reactions where the chloride ion acts as a leaving group. This selectivity is largely attributed to the greater electrophilicity of the carbon atom bonded to the chlorine, especially when compared to the potential for reactions at the sterically hindered and less reactive tertiary amine.
For instance, in the synthesis of potent acetylcholinesterase inhibitors, the chloroethyl group is selectively functionalized with various N-benzoylamino moieties. nih.govnih.gov Similarly, the development of dopamine reuptake inhibitors has involved the substitution of the chloride with diphenylmethoxy groups. wikipedia.org These transformations are typically carried out under conditions that favor SN2 reactions, with the nucleophile preferentially attacking the primary alkyl halide.
The table below summarizes representative derivatization reactions of this compound, highlighting the observed chemo- and regioselectivity.
| Reagent/Reactant | Reaction Type | Major Product | Observed Selectivity |
| N-Benzoylamines | Nucleophilic Substitution | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Chemoselective for the chloroethyl group over the piperidine nitrogen and benzyl ring. |
| Phthalimide | Nucleophilic Substitution | 1-Benzyl-4-(2-phthalimidoethyl)piperidine | Regioselective for the alkyl chloride. |
| Diphenylmethanol | Williamson Ether Synthesis | 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine | Selective for the chloroethyl side chain. |
| Thiophen-3-carboxamide | Nucleophilic Substitution | 1-Benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine | Chemoselective for the chloroethyl moiety. asianpubs.org |
The regioselectivity of N-alkylation versus C-alkylation is a key consideration in piperidine chemistry. However, in the case of this compound, the presence of the benzyl group on the nitrogen already directs further reactions away from this site under typical nucleophilic substitution conditions targeting the chloroethyl group. For N-alkylation to occur, a different starting material, such as 4-(2-chloroethyl)piperidine, would typically be used, followed by benzylation.
Role As a Chemical Probe and Intermediate in Receptor and Enzyme Studies Chemical Context
Use in the Alkylation of Molecular Targets for Mechanistic Elucidation (e.g., Receptor Labeling in in vitro Models)
The 2-chloroethyl group is a well-known alkylating agent. In the appropriate biological context, the lone pair of electrons on the piperidine (B6355638) nitrogen can attack the carbon bearing the chlorine atom, forming a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic species can then be attacked by nucleophilic residues (such as cysteine, histidine, or lysine) found in the binding pockets of proteins like receptors and enzymes.
This process results in the formation of a stable, covalent bond between the ligand and its target protein. Such irreversible binding is a powerful technique for in vitro studies aimed at:
Receptor Labeling: Irreversibly tagging a receptor population allows for its isolation and characterization.
Binding Site Identification: By covalently labeling the receptor, researchers can use techniques like mass spectrometry to identify the specific amino acid residues that form the binding pocket.
Mechanistic Studies: Understanding how a ligand binds and how that binding event translates into a biological signal can be elucidated by "freezing" the ligand in place.
While the 1-benzyl-4-(2-chloroethyl)piperidine structure is primed for this application, its predominant documented use is as a synthetic precursor where the chloro group is displaced in controlled chemical reactions rather than for direct biological alkylation.
Precursor in the Development of Ligands for Biological Systems (Focus on Chemical Design and Synthesis)
The most significant role of this compound is as a versatile starting material for creating diverse libraries of chemical compounds. nbinno.com The chlorine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions to attach various functional groups and build more complex molecules.
This synthetic utility has been leveraged to develop ligands for several important biological systems:
Acetylcholinesterase (AChE) Inhibitors: A series of potent AChE inhibitors have been synthesized using benzylpiperidine-based structures. nih.govnih.gov In these syntheses, the chloroethyl side chain is modified to introduce moieties like N-benzoylamino groups, phthalimides, or isoindolones, which are crucial for high-affinity binding to the enzyme. nih.govresearchgate.net
Sigma-1 (σ1) Receptor Ligands: The benzylpiperidine scaffold is also a key component in the design of ligands for sigma receptors. d-nb.info Synthetic routes often involve the modification of the piperidine core, including the side chain at the 4-position, to optimize affinity and selectivity for the σ1 subtype over the σ2 subtype. d-nb.infonih.govnih.gov
The synthesis of these derivatives typically involves reacting this compound or a similar precursor with an appropriate nucleophile, such as an amine or an amide, to build out the final ligand structure.
Contribution to Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The 1-benzylpiperidine (B1218667) scaffold has been extensively used in such studies to probe the chemical requirements for receptor binding.
Modifications to the substituents on the piperidine ring, particularly on the nitrogen atom, have a profound impact on receptor affinity. The benzyl (B1604629) group itself is a key hydrophobic feature, but its replacement or modification allows for a systematic exploration of the binding pocket.
For instance, in the development of σ1 receptor ligands, altering the N-substituent on the piperidine ring dramatically changes binding affinity. Studies have shown that small alkyl groups like methyl can lead to high σ1 affinity, whereas replacing it with a proton (secondary amine) or a larger ethyl group can significantly reduce affinity. d-nb.infonih.gov This suggests that the size and lipophilicity of the N-substituent are critical for optimal interaction with a specific hydrophobic pocket within the receptor. d-nb.infonih.gov Similarly, for piperazine-based ligands, removing or replacing an N-cyclohexyl group with other alkyl or aryl substituents can lead to a drastic drop in affinity at both σ1 and σ2 receptors. researchgate.net
| Compound Series | Piperidine N-Substituent | Relative σ1 Receptor Affinity | Reference |
|---|---|---|---|
| 4-(2-aminoethyl)piperidines | -H | Low | d-nb.info |
| 4-(2-aminoethyl)piperidines | -Methyl | High | d-nb.info |
| 4-(2-aminoethyl)piperidines | -Ethyl | Considerably Lower | d-nb.info |
| 1-Cyclohexylpiperazine Analogs | -Benzyl | Drastic Drop | researchgate.net |
The length and composition of the linker chain connecting the piperidine ring to other pharmacophoric elements are crucial determinants of binding affinity. researchgate.net An optimal linker length ensures that the different parts of the molecule can simultaneously engage with their respective binding sites within the receptor.
Studies on multivalent ligands have shown that increasing linker lengths can sometimes be detrimental to binding, possibly by decreasing the effective concentration of the pharmacophore near the binding site. nih.gov Conversely, in other systems, elongating a linker from two to three atoms (e.g., an oxyethylene to an oxypropylene linker) can increase affinity by allowing a terminal moiety to better occupy a hydrophobic region and form additional favorable interactions. researchgate.net The precise relationship is highly dependent on the specific receptor topology. For certain receptor ligands, an ethylene (B1197577) chain has been found to be the optimal length, with both shortening to a single methylene (B1212753) or lengthening to a propylene (B89431) or butylene chain being detrimental to affinity. researchgate.net
| Ligand Series | Linker Chain Length | Effect on Receptor Affinity | Reference |
|---|---|---|---|
| Benzylpiperazine Derivatives | Methylene (-CH2-) | Detrimental | researchgate.net |
| Benzylpiperazine Derivatives | Ethylene (-CH2-CH2-) | Optimal | researchgate.net |
| Benzylpiperazine Derivatives | Propylene (-CH2-CH2-CH2-) | Reduced | researchgate.net |
| Multivalent RGD Ligands | Increased EG(n) Spacers | Detrimental | nih.gov |
Computational methods, such as conformational analysis and molecular docking, are used to predict the most likely "active conformation"—the specific 3D arrangement the ligand adopts when bound to its receptor. nih.govresearchgate.net For a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase, it was possible to define a postulated active conformation for both the benzylpiperidine moiety and the relative orientation of the indanone and piperidine rings. nih.gov Such models revealed that the active conformation was energetically stable and accessible. nih.gov These computational insights are critical for rational drug design, allowing chemists to synthesize more rigid analogues that are "pre-organized" in the active conformation, potentially leading to higher binding affinity and selectivity. nih.gov
Theoretical and Computational Studies on 1 Benzyl 4 2 Chloroethyl Piperidine and Analogues
Molecular Modeling and Docking Studies for Ligand-Target Interactions (Chemical Insights)
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a specific biological target, typically a protein or enzyme. While specific docking studies for 1-benzyl-4-(2-chloroethyl)piperidine are not extensively detailed in publicly available literature, the behavior of its analogues provides significant chemical insights into its potential interactions.
Studies on structurally similar piperidine (B6355638) derivatives reveal common binding patterns. For instance, computational analyses of various N-benzylpiperidine and related piperazine (B1678402) compounds have identified key interactions within the binding sites of targets like the sigma 1 receptor (S1R) and viral proteases. nih.govnih.gov A crucial interaction often involves the protonated nitrogen atom of the piperidine ring, which can form a strong salt bridge with acidic amino acid residues like glutamate (B1630785) (Glu) or aspartate (Asp) in the target's binding pocket. nih.gov
Molecular dynamics simulations and docking poses of potent piperidine-based S1R ligands have shown that binding is further stabilized by a network of interactions. nih.gov These include:
Ionic and Hydrogen Bonds: The positively charged piperidine nitrogen is a key anchor, often interacting with residues such as Glu172 and Asp126. nih.gov
Hydrophobic Interactions: The benzyl (B1604629) group and the piperidine ring itself frequently engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity. nih.gov
In a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, docking simulations were performed to assess its potential as an inhibitor of SARS-CoV-2 proteins. nih.gov Such studies calculate a binding energy, indicating the stability of the ligand-protein complex. The interactions are then visualized to identify the specific amino acids involved. nih.gov For this compound, the benzyl group would be expected to fit into hydrophobic pockets, while the chloroethyl moiety could offer additional van der Waals or specific halogen-bonding interactions, depending on the topology of the binding site.
Table 1: Binding Affinities and Key Interactions of Analogous Piperidine Derivatives
| Compound/Analogue | Target | Binding Affinity (Kᵢ) | Key Interacting Residues | Interaction Type |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | 3.2 nM | Glu172, Asp126 | Salt Bridge, Hydrogen Bond |
| Haloperidol (Reference) | Sigma 1 Receptor (S1R) | 2.5 nM | Glu172 | Salt Bridge |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | IC₅₀ = 0.56 nM | Not Specified | Not Specified |
Data sourced from related studies on piperidine analogues. nih.govnih.gov
Conformational Analysis of the Piperidine Ring System
For 4-substituted piperidines, the relative energies of the conformers are often comparable to those of analogous cyclohexanes. nih.gov The bulky 1-benzyl and 4-(2-chloroethyl) groups in the target molecule would have a strong preference for the equatorial position to minimize steric hindrance.
However, the conformational landscape can be complex.
Chair Conformation: This is the most stable and common conformation. In this compound, the lowest energy state would feature both the N-benzyl group and the 4-(2-chloroethyl) group in equatorial positions.
Boat and Twist-Boat Conformations: Under certain conditions, such as the presence of specific bulky substituents or ring strain, piperidine derivatives can adopt higher-energy boat or twist-boat conformations. ias.ac.inrsc.org For example, studies on certain N-nitroso-piperidin-4-ones indicate the presence of an equilibrium mixture of boat forms. ias.ac.in While less likely to be the dominant form for this compound, the potential for these alternative conformations can be explored through computational energy calculations.
Molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict the conformer energies of both free base and protonated piperidines. nih.gov These calculations demonstrate that electrostatic interactions, particularly upon protonation of the nitrogen, can significantly influence conformational preferences, sometimes even reversing them to favor an axial substituent. nih.gov
Table 2: Predicted Conformational Preferences for this compound
| Conformation | N-Benzyl Position | 4-(2-chloroethyl) Position | Relative Energy | Stability |
| Chair | Equatorial | Equatorial | Lowest | Most Stable |
| Chair | Equatorial | Axial | Higher | Less Stable |
| Twist-Boat | Pseudo-equatorial | Pseudo-equatorial | High | Unstable |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules. mdpi.com For piperidine derivatives, these methods can be used to calculate a variety of descriptors that predict their behavior in chemical reactions and biological systems. chemjournal.kzresearchgate.net
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemjournal.kz
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the nitrogen lone pair would be a region of high negative potential, while the carbon atom bonded to the chlorine would be a site of positive potential, marking it as an electrophilic center.
Reactivity Indices: From the HOMO and LUMO energies, other descriptors like chemical hardness, softness, chemical potential, and an electrophilicity index can be calculated. researchgate.net These indices help quantify and compare the reactivity of different molecules. Studies on piperidine derivatives show they are generally nucleophilic and rigid in nature. chemjournal.kz
These calculations can also shed light on metabolic stability. The piperidine ring is known to be a potential metabolic hotspot, capable of undergoing bioactivation to form electrophilic iminium intermediates, which can influence a drug's properties. mdpi.com
Prediction of Synthetic Pathways and Reaction Outcomes
Computational tools are increasingly used to design and predict chemical syntheses. nih.gov For a target molecule like this compound, these tools can propose viable synthetic routes by working backward from the final structure.
Retrosynthesis Software: Programs like RetroPath2.0 and other computer-aided synthesis planning tools can analyze a target molecule and suggest a series of "disconnections" at strategic bonds. dntb.gov.ua For this compound, a likely retrosynthetic analysis would propose disconnections at the C-N bonds of the piperidine nitrogen, suggesting key starting materials such as:
4-(2-chloroethyl)piperidine (B3045845) and benzyl bromide.
1-benzylpiperidine (B1218667) and a suitable two-carbon electrophile.
A more fundamental approach involving the construction of the piperidine ring itself through annulation strategies. nih.gov
Reaction Outcome Prediction: Machine learning and deep learning models are being developed to predict the products of chemical reactions with increasing accuracy. nih.gov By analyzing vast databases of known reactions, these models can assess the feasibility of a proposed synthetic step under specific conditions (reagents, solvent, temperature) and predict potential side products. This helps chemists optimize reaction conditions to maximize the yield of the desired product.
These computational methods complement traditional chemical knowledge, allowing for the exploration of novel and efficient synthetic pathways while minimizing the need for extensive trial-and-error experimentation in the laboratory. researchgate.net
Analytical Methodologies for Research Characterization of 1 Benzyl 4 2 Chloroethyl Piperidine
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopy is the cornerstone for elucidating the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the atomic and molecular composition of 1-Benzyl-4-(2-chloroethyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, and the protons of the 2-chloroethyl side chain. The aromatic protons typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the nitrogen would show up as a singlet further upfield. The protons on the piperidine ring and the chloroethyl group would have distinct chemical shifts and coupling patterns based on their positions.
¹³C NMR (Carbon-13 NMR): This technique identifies the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the aromatic carbons of the benzyl group, the aliphatic carbons of the piperidine ring, the benzylic carbon, and the carbons of the chloroethyl side chain. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on typical chemical shifts for similar structural motifs.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Structural Assignment |
| Aromatic C-H | ~7.2-7.4 (m) | ~127-130 | Phenyl ring protons |
| Benzylic CH₂ | ~3.5 (s) | ~63 | -CH₂-Ph |
| Piperidine CH₂ (adjacent to N) | ~2.8-3.0 (m) | ~54 | C2/C6 of piperidine ring |
| Piperidine CH₂ | ~1.6-1.8 (m) | ~30 | C3/C5 of piperidine ring |
| Piperidine CH | ~1.4-1.6 (m) | ~38 | C4 of piperidine ring |
| Chloroethyl CH₂ (adjacent to piperidine) | ~1.8-2.0 (m) | ~37 | -CH₂-CH₂Cl |
| Chloroethyl CH₂ (adjacent to Cl) | ~3.6 (t) | ~45 | -CH₂-CH₂Cl |
(s = singlet, t = triplet, m = multiplet)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized, often leading to fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of the benzyl group (resulting in a prominent peak at m/z 91 for the tropylium (B1234903) ion) and cleavage of the chloroethyl side chain. Analysis of these fragments helps to confirm the connectivity of the molecule.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragment Structure |
| 237/239 | [M]⁺ | [C₁₄H₂₀ClN]⁺ |
| 174 | [M - CH₂Cl]⁺ | |
| 146 | [M - C₇H₇]⁺ | |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. nih.govnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic (Benzyl) |
| ~2800-3000 | C-H stretch | Aliphatic (Piperidine, Ethyl) |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |
| ~1100-1150 | C-N stretch | Tertiary Amine |
| ~650-800 | C-Cl stretch | Alkyl Halide |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and isolation. rsc.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing piperidine derivatives. nih.gov
Methodology: A common setup involves a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (e.g., water with 0.1% phosphoric acid). nih.gov Detection is often performed using a UV detector, as the benzyl group provides strong chromophoric activity, typically monitored around 254 nm. rsc.org The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is an effective method for separating and analyzing volatile and thermally stable compounds. Given its structure, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. unodc.org
Methodology: The analysis would typically use a capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane). unodc.org A temperature-programmed oven is used to ensure the elution of the compound. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides structural confirmation by matching the resulting mass spectrum with known libraries or by analyzing fragmentation patterns. scholarsresearchlibrary.com This hyphenated GC-MS technique is particularly powerful for identifying unknown impurities. unodc.org
Advanced Techniques for Mechanistic Study Sample Analysis
To understand the role of this compound in chemical reactions, such as its synthesis or subsequent transformations, advanced analytical techniques are employed to monitor reaction progress and identify transient species.
Hyphenated Techniques (LC-MS and GC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for mechanistic studies. By taking aliquots from a reaction mixture at various time points and analyzing them, researchers can track the disappearance of reactants, the formation of products, and the appearance and disappearance of any reaction intermediates or byproducts. This provides critical data for determining reaction kinetics and elucidating the reaction pathway. The high sensitivity and specificity of mass spectrometry allow for the identification of components even at very low concentrations.
In-situ NMR Spectroscopy: For certain reactions, it is possible to use in-situ NMR spectroscopy to monitor the reaction directly within the NMR tube. This non-invasive technique allows for real-time observation of the transformation of reactants into products, providing direct evidence for proposed intermediates and mechanistic pathways without the need for sample workup, which could potentially alter the chemical composition.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 1-Benzyl-4-(2-chloroethyl)piperidine in laboratory settings?
- Methodological Answer: Synthesis typically involves a two-step process:
Benzylation of Piperidine: React piperidine with benzyl chloride under nucleophilic substitution conditions (e.g., in anhydrous dichloromethane with a base like triethylamine) to form 1-benzylpiperidine .
Chloroethylation: Introduce the 2-chloroethyl group via alkylation using 1-bromo-2-chloroethane or similar agents. Optimize solvent choice (e.g., CHCl₃/MeOH mixtures) and employ column chromatography (n-hexane/EtOAC gradients) for purification. Monitor reaction progress using TLC and confirm yields via gravimetric analysis .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to identify characteristic shifts (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm and piperidine N-CH₂ at δ 2.5–3.5 ppm). Assign all signals to confirm substitution patterns .
- HPLC Analysis: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm). A single peak with >95% purity by peak area indicates homogeneity .
- Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., C: ~68%, H: ~7.5%, N: ~5.2%). Deviations >0.4% suggest impurities or hydration .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent solvent spread .
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during alkylation steps?
- Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. For temperature-sensitive reactions, maintain 0–5°C to suppress side reactions .
- Catalysis: Add catalytic KI (10 mol%) to facilitate SN2 mechanisms. Monitor reaction kinetics via in-situ FTIR to track carbonyl or C-Cl bond formation .
- Workup: Employ liquid-liquid extraction (water/ethyl acetate) to remove unreacted reagents. Dry organic layers over MgSO₄ before rotary evaporation .
Q. How should researchers address discrepancies between theoretical and observed elemental analysis data for this compound derivatives?
- Methodological Answer:
- Hydration Assessment: Dry samples at 60°C under vacuum for 24 hours to remove adsorbed water. Repeat combustion analysis .
- Cross-Validation: Use HRMS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 254.12). Discrepancies may indicate halogen exchange (e.g., Br contamination from reagents) .
- Impurity Profiling: Perform LC-MS to identify byproducts (e.g., di-alkylated derivatives) and adjust stoichiometry to minimize side reactions .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs in pharmacological studies?
- Methodological Answer:
- Derivatization: Synthesize analogs with substituent variations (e.g., fluorinated benzyl groups or elongated chloroethyl chains). Compare logP values (via shake-flask method) to assess lipophilicity .
- In Vitro Assays: Test binding affinity to target receptors (e.g., sigma-1 or dopamine receptors) using radioligand displacement assays. Calculate IC₅₀ values to rank potency .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Correlate docking scores with experimental IC₅₀ data to validate SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
